2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid
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Overview
Description
2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C6H5NO4S2 and a molecular weight of 219.24 g/mol . It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to an acetic acid moiety through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid typically involves the nitration of thiophene followed by the introduction of the sulfanyl and acetic acid groups. One common method includes the nitration of thiophene to form 2-nitrothiophene, which is then reacted with a thiol compound to introduce the sulfanyl group. The resulting intermediate is subsequently treated with a halogenated acetic acid derivative to yield the final product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: The major product is typically the corresponding sulfoxide or sulfone.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the nitro and sulfanyl groups. These functional groups can participate in redox reactions, form covalent bonds with biological molecules, and modulate enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Nitrothiophen-2-yl)sulfanyl]acetic acid
- 2-[(2-Nitrothiophen-4-yl)sulfanyl]acetic acid
- 2-[(2-Nitrothiophen-5-yl)sulfanyl]acetic acid
Uniqueness
2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid is unique due to the specific positioning of the nitro group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-nitrothiophen-3-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S2/c8-5(9)3-13-4-1-2-12-6(4)7(10)11/h1-2H,3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEZSVKAWULOFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1SCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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